molecular formula C14H18FN3O B11731689 {[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}[(2-methoxyphenyl)methyl]amine

{[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}[(2-methoxyphenyl)methyl]amine

Cat. No.: B11731689
M. Wt: 263.31 g/mol
InChI Key: HLRVURYGVVUGBP-UHFFFAOYSA-N
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Description

{[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}[(2-methoxyphenyl)methyl]amine is a synthetic organic compound that features a pyrazole ring substituted with a fluoroethyl group and a methoxyphenylmethylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}[(2-methoxyphenyl)methyl]amine typically involves multi-step organic reactions. One common route includes:

    Formation of the Pyrazole Ring: Starting with a suitable hydrazine derivative and an α,β-unsaturated carbonyl compound, the pyrazole ring is formed through a cyclization reaction.

    Introduction of the Fluoroethyl Group: The fluoroethyl group can be introduced via nucleophilic substitution using a fluoroethyl halide.

    Attachment of the Methoxyphenylmethylamine Moiety: This step involves the reaction of the pyrazole intermediate with a methoxyphenylmethylamine under appropriate conditions, such as using a base to facilitate the nucleophilic attack.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenylmethylamine moiety, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can target the pyrazole ring or the fluoroethyl group, potentially leading to the formation of reduced derivatives.

    Substitution: The fluoroethyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, {[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}[(2-methoxyphenyl)methyl]amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology and Medicine

In biology and medicine, this compound is investigated for its potential as a pharmaceutical agent. Its structural features make it a candidate for drug development, particularly in targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of {[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}[(2-methoxyphenyl)methyl]amine involves its interaction with specific molecular targets. The fluoroethyl group and the pyrazole ring play crucial roles in binding to enzymes or receptors, modulating their activity. The methoxyphenylmethylamine moiety may enhance the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • {[1-(2-chloroethyl)-1H-pyrazol-3-yl]methyl}[(2-methoxyphenyl)methyl]amine
  • {[1-(2-bromoethyl)-1H-pyrazol-3-yl]methyl}[(2-methoxyphenyl)methyl]amine
  • {[1-(2-iodoethyl)-1H-pyrazol-3-yl]methyl}[(2-methoxyphenyl)methyl]amine

Uniqueness

The presence of the fluoroethyl group in {[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}[(2-methoxyphenyl)methyl]amine imparts unique properties such as increased metabolic stability and potential for specific interactions with biological targets. This makes it distinct from its chloro, bromo, and iodo analogs.

Properties

Molecular Formula

C14H18FN3O

Molecular Weight

263.31 g/mol

IUPAC Name

1-[1-(2-fluoroethyl)pyrazol-3-yl]-N-[(2-methoxyphenyl)methyl]methanamine

InChI

InChI=1S/C14H18FN3O/c1-19-14-5-3-2-4-12(14)10-16-11-13-6-8-18(17-13)9-7-15/h2-6,8,16H,7,9-11H2,1H3

InChI Key

HLRVURYGVVUGBP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1CNCC2=NN(C=C2)CCF

Origin of Product

United States

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